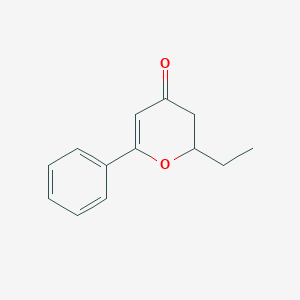![molecular formula C16H17NO2 B15158833 N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide CAS No. 675881-94-4](/img/structure/B15158833.png)
N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.319 g/mol This compound is characterized by the presence of a hydroxy group and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with (S)-2-amino-2-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3)
Major Products
Oxidation: Formation of 2-phenylacetophenone.
Reduction: Formation of N-[(2S)-2-amino-2-phenylethyl]-2-phenylacetamide.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups
Scientific Research Applications
N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl and phenylacetamide groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-2-Hydroxypropanoyl]methionine: A methionine derivative with similar structural features.
®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide: A compound with a nitrophenethyl group instead of a phenylethyl group.
Uniqueness
N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and phenylethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
675881-94-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(2S)-2-hydroxy-2-phenylethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m1/s1 |
InChI Key |
ZFMQZEXDOUBSCB-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NC[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)
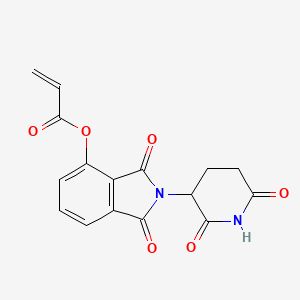
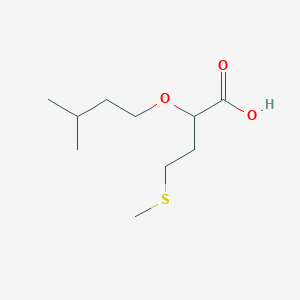
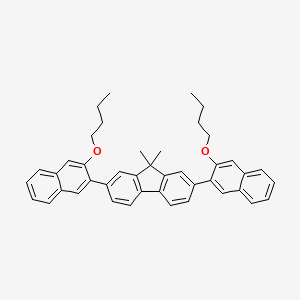
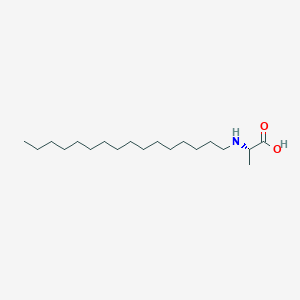
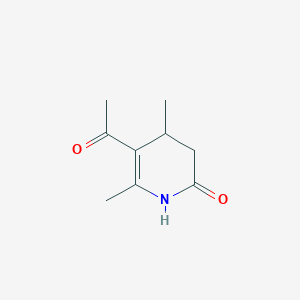
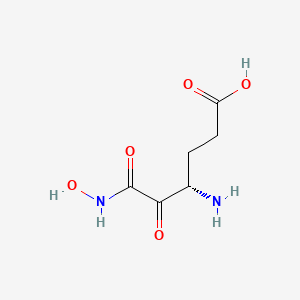
silane](/img/structure/B15158801.png)
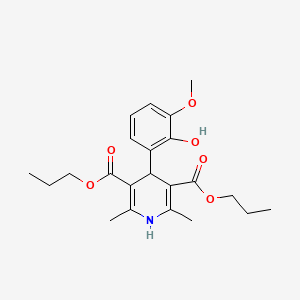
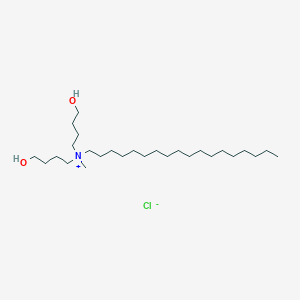
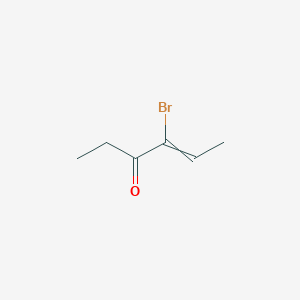
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
